4-(1H-pyrrol-1-yl)cyclohexane-1-carboxylic acid
Overview
Description
“4-(1H-pyrrol-1-yl)cyclohexane-1-carboxylic acid” is a chemical compound with the molecular formula C11H15NO2 . It has a molecular weight of 193.25 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of pyrrole derivatives often involves the condensation of carboxylic acid moieties with substituted amines . For instance, the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine under reflux conditions, followed by acid-mediated cyclization, results in the formation of N-acyl derivatives of pyrrole .Molecular Structure Analysis
The InChI code for this compound is 1S/C11H15NO2/c13-11(14)9-3-5-10(6-4-9)12-7-1-2-8-12/h1-2,7-10H,3-6H2,(H,13,14)/t9-,10+ . This code provides a specific description of the compound’s molecular structure.Scientific Research Applications
Synthesis of Complex Compounds
4-(1H-pyrrol-1-yl)cyclohexane-1-carboxylic acid plays a role in the synthesis of complex compounds. For instance, it is used in a four-component reaction involving cyclohexyl isocyanide, dialkyl acetylenedicarboxylates, and pyrrole. This reaction leads to the formation of dialkyl 2-alkanoyloxy-3-[cyclohexylimino(1H-pyrrol-2-yl)methyl]succinates, showcasing its utility in synthetic chemistry (Anary‐Abbasinejad & Anaraki-Ardakani, 2009).
Inhibition of Biological Pathways
This compound has been used in the synthesis of derivatives that exhibit potent in vitro inhibition of the human classical complement pathway. These derivatives have also been observed to suppress the complement-dependent reverse passive Arthus reaction in guinea pigs, indicating potential biomedical applications (Bailey et al., 1985).
Antitumor Substance Synthesis
A series of new derivatives of 4-(1H-pyrrol-1-yl)-5-cyclohexyl-1,2,4-triazole(4H)-3-yl thioacetanilides have been synthesized using 4-(1H-pyrrol-1-yl)cyclohexane-1-carboxylic acid. Preliminary investigations indicated the potential of these compounds for inhibiting monoamine oxidase and certain enzymes, with one derivative being selected for in vitro screening on different tumor cell lines. However, it was not found to be an effective inhibitor of tumor cells in the dose studied (Saidov, Georgiyants & Demchenko, 2014).
Catalysis and Polymerization
4-(1H-pyrrol-1-yl)cyclohexane-1-carboxylic acid derivatives are involved in catalytic processes and polymerization reactions. For example, a copper(ii) metal-organic framework (MOF) involving derivatives of this compound has shown good catalytic activity and selectivity towards the hydrocarboxylation of cyclohexane to cyclohexanecarboxylic acid (Paul et al., 2016).
Photocyclization and Electrochemical Applications
This compound is also used in photocyclization reactions and in the synthesis of electroactive polymers. For instance, photocyclization of derivatives in the presence of iodine and air in a benzene-cyclohexane mixture yielded a mixture of compounds useful in various applications, including electrochemistry (Tominagaxs, Castle & Castle, 1996).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
4-pyrrol-1-ylcyclohexane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c13-11(14)9-3-5-10(6-4-9)12-7-1-2-8-12/h1-2,7-10H,3-6H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYPDLRNSCDDDIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)O)N2C=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-pyrrol-1-yl)cyclohexane-1-carboxylic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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